Product packaging for Atto Thio12 maleimide(Cat. No.:)

Atto Thio12 maleimide

Cat. No.: B12052908
M. Wt: 724.2 g/mol
InChI Key: WHKJMPAVTRGBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atto Thio12 maleimide is a cationic, fluorescent dye designed for high-sensitivity labeling of biomolecules in Life Science Research. This dye reacts with thiol (SH) groups, making it ideal for site-specific labeling of proteins, DNA, and RNA. Its key characteristic is a high yield of triplet formation, which is exploited in advanced spectroscopic techniques like light-induced triplet-triplet electron resonance spectroscopy and photo-CIDNP. With a net electrical charge of +1 after conjugation and moderate hydrophilicity, it is a versatile probe for studying membrane microviscosity, protein interactions, and oxygen consumption patterns in live cells. It is suitable for single-molecule detection and FRET studies. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H38ClN5O8S B12052908 Atto Thio12 maleimide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H38ClN5O8S

Molecular Weight

724.2 g/mol

IUPAC Name

[6-(dimethylamino)-9-[2-[[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-methylcarbamoyl]phenyl]thioxanthen-3-ylidene]-dimethylazanium;perchlorate

InChI

InChI=1S/C35H37N5O4S.ClHO4/c1-37(2)23-12-14-27-29(21-23)45-30-22-24(38(3)4)13-15-28(30)34(27)25-9-6-7-10-26(25)35(44)39(5)19-8-11-31(41)36-18-20-40-32(42)16-17-33(40)43;2-1(3,4)5/h6-7,9-10,12-17,21-22H,8,11,18-20H2,1-5H3;(H,2,3,4,5)

InChI Key

WHKJMPAVTRGBGG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3S2)C4=CC=CC=C4C(=O)N(C)CCCC(=O)NCCN5C(=O)C=CC5=O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Bioconjugation Methodologies and Optimization

Thiol-Maleimide Conjugation Chemistry

The conjugation of Atto Thio12 maleimide (B117702) to biomolecules predominantly utilizes the well-established thiol-maleimide reaction. This method offers a robust and selective means of labeling proteins, peptides, and oligonucleotides.

The fundamental reaction mechanism involves a Michael addition of a thiol group (present in cysteine residues of proteins or synthetically introduced into oligonucleotides) to the carbon-carbon double bond of the maleimide ring of Atto Thio12 maleimide. This reaction forms a stable thioether bond, covalently linking the fluorescent dye to the target biomolecule.

The kinetics of this reaction are influenced by several factors, most notably pH. The reaction is most efficient at a pH range of 6.5-7.5. Below this range, the thiol group is protonated and less nucleophilic, slowing the reaction rate. Above pH 7.5, competing reactions, such as the reaction of the maleimide with primary amines (e.g., lysine (B10760008) residues), can occur, reducing the selectivity of the labeling. Furthermore, at alkaline pH values (pH ≥ 8), the maleimide ring is susceptible to hydrolysis, which opens the ring and renders it unreactive towards thiols.

A key advantage of thiol-maleimide chemistry is the ability to achieve site-specific labeling. In proteins, cysteine residues are often less abundant than other amino acids like lysine. This natural scarcity allows for targeted labeling. For proteins with multiple cysteine residues, site-directed mutagenesis can be employed to remove non-essential cysteines and introduce a single cysteine at a desired location, ensuring that this compound is conjugated to a specific site. This is crucial for studies where the position of the fluorescent probe could affect the protein's function or the experimental outcome.

For oligonucleotides, a sulfhydryl group can be introduced at a specific position during chemical synthesis, typically at the 5' or 3' terminus, or even internally. This allows for the precise placement of the this compound label, which is essential for applications such as fluorescence resonance energy transfer (FRET) studies.

To maximize the efficiency and selectivity of the conjugation reaction with this compound, several factors must be carefully controlled.

FactorOptimal ConditionRationale
pH 6.5 - 7.5Balances thiol reactivity and minimizes side reactions with amines and maleimide hydrolysis.
Temperature Room temperature or 4°CThe reaction proceeds efficiently at these temperatures. Lower temperatures can be used for overnight reactions to minimize potential protein degradation.
Molar Ratio 10:1 to 20:1 (dye:protein)A molar excess of the maleimide dye is typically used to ensure complete labeling of the available thiol groups. The optimal ratio should be determined empirically for each specific biomolecule.
Reducing Agents TCEP or DTTCysteine residues can form disulfide bonds, which are unreactive with maleimides. A reducing agent is often necessary to break these bonds and make the sulfhydryl groups available for conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it does not contain a thiol group and does not need to be removed prior to conjugation.
Buffer Composition Thiol-free buffers (e.g., PBS, HEPES, Tris)Buffers containing thiols, such as dithiothreitol (B142953) (DTT) in its reduced form, will compete with the target biomolecule for reaction with the maleimide.

Orthogonal Bioconjugation Approaches

While thiol-maleimide chemistry is highly effective, there are instances where multiple, distinct labeling reactions are required on the same biomolecule. This is achieved through orthogonal bioconjugation, where two or more reactions proceed in the same pot without interfering with one another. While specific data for this compound in these contexts is limited, its functional groups are amenable to such strategies.

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" chemistry reaction, involves the formation of a stable triazole linkage between an azide (B81097) and an alkyne. A biomolecule could be designed to contain both a cysteine residue for reaction with this compound and an azide or alkyne group for a subsequent CuAAC reaction with a different molecule. The high specificity of both the thiol-maleimide reaction and CuAAC allows for the sequential or simultaneous attachment of two different labels. For instance, a protein could be labeled with this compound at a cysteine residue and then with another molecule (e.g., a biotin (B1667282) tag or another fluorophore) at an azide-modified amino acid.

The genetic incorporation of non-canonical amino acids (ncAAs) into proteins provides a powerful tool for site-specific labeling. An nCAA containing a unique functional group, such as an azide, alkyne, or ketone, can be introduced at any desired position in a protein's sequence. This allows for highly specific, orthogonal labeling. For example, a protein could be engineered to contain both a cysteine residue and an azide-bearing nCAA. The cysteine could be selectively labeled with this compound, while the azide is available for a subsequent click reaction with an alkyne-modified molecule. This dual-labeling strategy opens up possibilities for sophisticated FRET-based assays and other advanced applications.

Conjugate Characterization and Purification Strategies

Following the bioconjugation of this compound to a target molecule, it is imperative to both verify the successful conjugation and purify the resulting conjugate from unreacted reagents. This ensures the quality, consistency, and reliability of the bioconjugate for downstream applications.

Analytical Methods for Conjugate Verification

A critical step in bioconjugation is the confirmation that the fluorescent label has been successfully attached to the biomolecule. The degree of substitution (DOS), which represents the average number of dye molecules conjugated to each target molecule, is a key parameter for characterizing the final product. For most antibodies, the recommended DOS is typically between 2 and 10. aatbio.com

Spectrophotometric analysis is a common method to determine the DOS. This involves measuring the absorbance of the conjugate solution at two specific wavelengths: one at the maximum absorbance of the protein (typically 280 nm) and the other at the maximum absorbance of the Atto Thio12 dye (approximately 582 nm). leica-microsystems.com By using the known extinction coefficients of both the protein and the dye, the concentrations of each can be determined, and the DOS can be calculated. It is important that the conjugate is free from any non-conjugated dye for accurate measurements. aatbio.com Proteins with a lower DOS may exhibit weaker fluorescence, while a higher DOS can sometimes lead to reduced fluorescence intensity. aatbio.com

Table 1: Optical Properties of Atto Thio12

PropertyValue
Absorption Maximum (λabs)582 nm
Molar Extinction Coefficient (εmax)1.1 x 10^5 M-1 cm-1
Fluorescence Emission Maximum (λfl)607 nm
Fluorescence Quantum Yield (ηfl)15 %
Fluorescence Lifetime (τfl)2.0 ns
Correction Factor at 260 nm (CF260)0.11
Correction Factor at 280 nm (CF280)0.37

This data is based on the carboxy derivative in aqueous solution. leica-microsystems.comatto-tec.com

Chromatographic Separation Techniques for Unbound Reagents

After the conjugation reaction, it is crucial to remove any unreacted or hydrolyzed this compound from the bioconjugate. arizona.edu During the labeling process, a portion of the maleimide dye may hydrolyze, rendering it non-reactive. arizona.edu Failure to remove these free dye molecules can lead to inaccurate quantification and potential interference in subsequent experiments.

Gel filtration chromatography is a widely recommended and effective method for separating the labeled protein from the smaller, unbound dye molecules. atto-tec.com Columns packed with Sephadex G-25 or an equivalent matrix are commonly used for this purpose. atto-tec.comsigmaaldrich.com The process involves passing the reaction mixture through the column, which separates molecules based on their size. The larger dye-protein conjugates will elute first, while the smaller, unbound dye molecules are retained longer in the column and elute later. arizona.edu

For optimal separation, the gel filtration column should be pre-equilibrated with a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. atto-tec.com The elution of the conjugate can be monitored by observing the colored and fluorescent bands. The first colored and fluorescent zone to elute corresponds to the desired bioconjugate. arizona.edu For particularly hydrophilic dyes, a longer column may be necessary to achieve satisfactory separation. atto-tec.com In some cases, extensive dialysis at 4°C in an appropriate buffer can also be used as an alternative purification method. sigmaaldrich.com

Long-Term Stability and Storage Considerations for Bioconjugates

Proper storage of this compound bioconjugates is essential to maintain their functionality and prevent degradation over time. The stability of the conjugate is influenced by factors such as temperature, light exposure, and the presence of preservatives.

In general, bioconjugates should be stored under conditions similar to those used for the unlabeled protein. atto-tec.com For short-term storage, solutions can be kept at 4°C for several months. arizona.eduatto-tec.com To prevent microbial growth during storage, a preservative such as sodium azide (at a final concentration of 2 mM) can be added to the solution. arizona.eduatto-tec.com It is important to note that preservatives may need to be removed before use in applications involving live cells to avoid potential inhibitory effects. arizona.eduatto-tec.com

For long-term storage, it is recommended to divide the conjugate solution into smaller, single-use aliquots and freeze them at -20°C. arizona.eduatto-tec.com This practice helps to avoid repeated freeze-thaw cycles, which can degrade the protein component of the conjugate. To further prevent denaturation of the conjugate after purification and during storage, a stabilizer like bovine serum albumin (BSA) can be added to the solution. arizona.edu

The maleimide-thiol linkage itself can be susceptible to cleavage through a retro-Michael addition reaction. nih.gov However, the succinimide (B58015) ring formed by the maleimide-thiol reaction can undergo hydrolysis, which results in a ring-opened product that is more stable and less prone to cleavage. nih.gov While this hydrolysis can occur over time, certain conditions can be used to promote it, thereby increasing the long-term stability of the conjugate. nih.gov

When stored as a lyophilized or crystalline solid, this compound should be kept at or below -20°C and protected from light and moisture. atto-tec.com Under these conditions, the unreacted dye is stable for at least three years. leica-microsystems.comatto-tec.com Stock solutions of the dye, typically prepared in anhydrous and amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), should also be stored at -20°C and protected from light. atto-tec.comatto-tec.com Due to the potential for hydrolysis of the maleimide group in the presence of moisture, it is often recommended to prepare dye stock solutions fresh before each use. arizona.edu

Spectroscopic Applications and Photophysical Mechanisms

Triplet State Formation and Dynamics

The utility of Atto Thio12 maleimide (B117702) in various spectroscopic techniques is intrinsically linked to its efficient population of the triplet state upon photoexcitation. This property is central to its application as a photoswitchable spin probe.

Principles of Intersystem Crossing and Triplet Quantum Yield

Upon absorption of light, Atto Thio12 is promoted to an excited singlet state. While it can return to the ground state via fluorescence, a significant fraction of the excited molecules undergoes intersystem crossing (ISC) to a long-lived triplet state. This process is facilitated by heavy atom substitutions within the molecule, which enhance spin-orbit coupling. rsc.orgresearchgate.net The triplet quantum yield (ηt or ΦT), which represents the efficiency of triplet state formation, is a crucial parameter. For Atto Thio12, the triplet quantum yield has been reported to be approximately 20%. atto-tec.comatto-tec.comatto-tec.com This high yield is a key feature that distinguishes it for applications requiring a photo-excitable triplet state. sigmaaldrich.comatto-tec.comatto-tec.comatto-tec.comsigmaaldrich.comgenelink.comgenelink.com

Table 1: Photophysical Properties of Atto Thio12

PropertyValueReference
Absorption Maximum (λabs)579 - 582 nm sigmaaldrich.comatto-tec.comatto-tec.comatto-tec.com
Molar Extinction Coefficient (εmax)1.1 x 10^5 M⁻¹cm⁻¹ sigmaaldrich.comatto-tec.comatto-tec.comatto-tec.com
Fluorescence Maximum (λfl)607 - 609 nm sigmaaldrich.comatto-tec.comatto-tec.comatto-tec.com
Fluorescence Quantum Yield (ηfl)15% sigmaaldrich.comatto-tec.comatto-tec.comatto-tec.com
Triplet Quantum Yield (ηt)20% atto-tec.comatto-tec.comatto-tec.com
Fluorescence Lifetime (τfl)2.0 ns atto-tec.comatto-tec.comatto-tec.com

Measurement of Triplet-State Lifetimes and Zero-Field Splitting Parameters

The triplet state of Atto Thio12 is characterized by its lifetime and zero-field splitting (ZFS) parameters, D and E. These parameters, which describe the splitting of the triplet state energy levels in the absence of an external magnetic field, can be determined using time-resolved electron paramagnetic resonance (trEPR) spectroscopy. rsc.orgresearchgate.net The ZFS parameters are a reflection of the electronic structure of the triplet state wavefunction. researchgate.net For Atto Thio12, the D and E values have been measured to be 1638 MHz and -375 MHz, respectively. researchgate.net These values are notably smaller than those of other common triplet probes like Rose Bengal and Erythrosin B. researchgate.netresearchgate.net The triplet lifetime is another critical parameter, and for Atto Thio12, it is sufficiently long to be utilized in pulsed EPR experiments, although it may require longer measurement times compared to other probes. rsc.org

Table 2: Zero-Field Splitting (ZFS) Parameters for Selected Triplet Probes

CompoundD (MHz)E (MHz)Reference
Atto Thio121638-375 researchgate.net
Rose Bengal3671-319 researchgate.net
Eosin Y2054-585 researchgate.net
Erythrosin B3486-328 researchgate.net
Triphenylporphyrin (TPP)1159-238 researchgate.net
Fullerene342-2 researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

The favorable triplet state properties of Atto Thio12 maleimide have led to its increasing use as a spin probe in advanced EPR spectroscopic techniques, particularly for studying the structure and dynamics of biomacromolecules. rsc.orgresearchgate.netmdpi.com

Application as a Photoswitchable Triplet Spin Probe

Atto Thio12 serves as a photoswitchable triplet spin label. researchgate.netmdpi.com This means its paramagnetic triplet state can be turned on and off using light, allowing for the study of biomolecules without the need for a persistent paramagnetic moiety. mdpi.com This "on/off" capability is a significant advantage in techniques like light-induced pulsed dipolar spectroscopy (LiPDS). rsc.orgmdpi.com The strong spin polarization that results from the non-Boltzmann population of the triplet sublevels after intersystem crossing can lead to enhanced EPR signals compared to stable spin centers. mdpi.com

Light-Induced Pulsed Dipolar Spectroscopy (LiPDS) for Distance Determination

LiPDS techniques, such as Light-Induced Double Electron-Electron Resonance (LiDEER) and Laser-Induced Magnetic Dipole (LaserIMD) spectroscopy, utilize photoexcited triplet states to measure distances between two paramagnetic centers. rsc.orgresearchgate.netmdpi.com this compound has been successfully employed as a photoexcitable spin label in these experiments. rsc.orgresearchgate.netmdpi.comresearchgate.net In a typical LiPDS experiment on a protein, this compound can be site-specifically attached to a cysteine residue. rsc.orgarizona.eduatto-tec.com Upon laser excitation, the dye is converted to its triplet state, and the dipolar interaction between this transient spin and another permanent spin label (like a nitroxide) is measured to determine the distance between them. rsc.org

Laser-Induced Magnetic Dipole (LaserIMD) Spectroscopy in Protein Structural Studies

LaserIMD is a specific LiPDS technique where a laser pulse optically switches on the dipolar interaction by generating the triplet state, while the EPR signal is detected on a second, permanent radical spin. rsc.orgmdpi.com Atto Thio12 has been demonstrated to be a suitable marker for distance determination using LaserIMD in proteins that lack an intrinsic photoexcitable center. rsc.org In studies on the protein thioredoxin, this compound was attached via cysteine-maleimide conjugation. rsc.orgresearchgate.net The resulting LaserIMD experiments yielded significant modulation depths, around 30%, which is comparable to well-established porphyrin-nitroxide pairs. rsc.org These studies have shown that Atto Thio12 can be effectively used for distance determination in the nanometer range within proteins. rsc.org While its long triplet lifetime may necessitate longer experimental times, it often provides superior modulation depth and photostability compared to other dyes like Eosin Y and Rose Bengal. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Photo-Chemically Induced Dynamic Nuclear Polarization (Photo-CIDNP) Sensitization

Photo-Chemically Induced Dynamic Nuclear Polarization (photo-CIDNP) is a technique used to significantly enhance the sensitivity of Nuclear Magnetic Resonance (NMR) by hyperpolarizing nuclear spins under non-perturbative conditions. researchgate.net The process relies on a photosensitizing dye that, upon light excitation, initiates a series of electron transfer reactions leading to a non-equilibrium population of nuclear spin states in the target molecule.

Atto Thio12 has been identified as a highly efficient photosensitizer for photo-CIDNP experiments. nih.gov Its efficacy stems from its high yield of triplet formation, a critical characteristic for an effective sensitizer (B1316253). atto-tec.comsigmaaldrich.com Research has shown that Atto Thio12 can produce a 2- to 3-fold enhancement in nuclear polarization for amino acids like tyrosine and tryptophan when compared to more established sensitizers such as flavin mononucleotide or fluorescein (B123965). nih.gov This superior performance makes it a valuable tool for increasing the signal-to-noise ratio in NMR spectroscopy. nih.gov The mechanism involves the interaction between the photo-excited triplet state of the dye and the target molecule, where differences in the g-values (the spectroscopic splitting factor) of the resulting radical pair are crucial for generating the polarization. researchgate.net

Enhancement of Nuclear Polarization in Biological NMR Applications

The ability to selectively enhance signals from specific amino acids makes photo-CIDNP with Atto Thio12 particularly promising for biological NMR applications. nih.gov By using this technique, it is possible to gain structural and functional information about proteins and their interactions. For instance, the accessibility of tyrosine and histidine residues on the surface of a protein can be probed. nih.gov In a typical experiment, only the residues that are accessible to the photosensitive dye will show enhanced NMR signals. nih.gov

The significant polarization enhancement provided by Atto Thio12 for tyrosine and tryptophan is especially useful, as these amino acids are often involved in key biological processes such as protein-DNA binding and protein folding. researchgate.netnih.govnih.gov For example, in studies of the lac repressor's DNA-binding domain, photo-CIDNP has been used to demonstrate that two tyrosine residues are part of the contact region with DNA, as they become inaccessible to the photosensitizer upon complex formation. nih.gov The enhanced sensitivity allows for the study of these interactions under conditions that are closer to a biological setting. researchgate.net

Advanced Fluorescence Spectroscopy Techniques

The strong fluorescence signal and high photostability of Atto dyes make them suitable for a range of advanced fluorescence techniques, including single-molecule detection. syronoptics.comsigmaaldrich.com

Fluorescence Correlation Spectroscopy (FCS) in Biomolecular Dynamics Investigations

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that analyzes fluctuations in fluorescence intensity within a microscopic observation volume to provide insights into the concentration and diffusion dynamics of fluorescently labeled molecules. syronoptics.comsigmaaldrich.com The high brightness and photostability of Atto dyes are advantageous for FCS, where a strong and stable signal is necessary for accurate correlation analysis. syronoptics.com

This compound can be conjugated to proteins or other biomolecules, allowing researchers to track their movement and interactions in solution or in live cells. By analyzing the autocorrelation of the fluorescence signal, one can determine the diffusion coefficient, which provides information about the size and shape of the molecule or complex. Changes in the diffusion time can indicate binding events, conformational changes, or aggregation. The use of Atto Thio12, with its robust photophysical properties, facilitates these sensitive measurements, which are crucial for understanding biomolecular dynamics. syronoptics.comsigmaaldrich.com

Förster Resonance Energy Transfer (FRET) in Conformational Studies

Förster Resonance Energy Transfer (FRET) is a spectroscopic method that measures the energy transfer between two light-sensitive molecules (a donor and an acceptor fluorophore). This phenomenon is highly dependent on the distance between the two dyes, typically in the range of 1-10 nanometers, making it an effective "spectroscopic ruler" for studying conformational changes in biomolecules. nih.gov

Atto Thio12 can serve as a component of a FRET pair. Its spectral properties, including its absorption and emission wavelengths, allow it to be paired with other suitable fluorophores. atto-tec.com In a typical FRET experiment to study protein conformational changes, a donor dye and an acceptor dye are attached to specific sites on the protein. nih.gov A change in the protein's conformation that alters the distance or orientation between the dyes will result in a change in the FRET efficiency. nih.gov

Recent research has utilized Atto Thio12 in studies directly comparing FRET with other spectroscopic techniques to measure distances in biomolecules. atto-tec.com The photostability and distinct spectral characteristics of Atto Thio12 contribute to reliable and quantifiable FRET measurements, enabling detailed investigations into the structural dynamics of proteins and nucleic acids. atto-tec.comsyronoptics.com

Table 2: Example FRET Pair Application in Conformational Study
Protein StateInter-dye DistanceExpected FRET EfficiencyDescription
Open ConformationLargeLowThe donor and acceptor dyes are far apart, resulting in minimal energy transfer. Donor fluorescence is high.
Closed ConformationSmallHighThe protein undergoes a conformational change, bringing the dyes closer together and leading to efficient energy transfer. Donor fluorescence is quenched, and acceptor fluorescence increases.

Microscopic Applications and Imaging Modalities

Super-Resolution Microscopy Techniques

Super-resolution microscopy encompasses a range of techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures at resolutions far greater than conventional light microscopy. ibidi.com Techniques such as STED, SIM, PALM, and dSTORM have become indispensable in biological research. ibidi.comnih.gov Dyes like the Atto family are well-suited for these high-resolution applications due to their high photostability and brightness. tdblabs.seatto-tec.com

The general applicability of Atto dyes to super-resolution microscopy is well-documented. tdblabs.se While specific research detailing the performance of Atto Thio12 maleimide (B117702) in each of the following super-resolution techniques is not extensively published, its known photophysical properties allow for an informed discussion of its potential applications.

Photoactivated Localization Microscopy (PALM) Enhancements

PALM is a single-molecule localization microscopy (SMLM) technique that relies on the photoactivation or photoconversion of fluorescent proteins to image a sparse subset of molecules at a time, allowing for their precise localization. nih.gov While PALM traditionally uses photoactivatable fluorescent proteins, the principles of SMLM are shared with dSTORM, which uses photoswitchable organic fluorophores. nih.gov The suitability of Atto dyes for SMLM techniques like PALM and dSTORM has been noted. tdblabs.seaatbio.comaatbio.comaatbio.com

Direct Stochastic Optical Reconstruction Microscopy (dSTORM) Applications

dSTORM is another SMLM technique that utilizes the photoswitching of conventional organic fluorophores between a fluorescent "on" state and a dark "off" state. nih.gov The ability to control the density of active fluorophores allows for the reconstruction of a super-resolved image. The photophysical properties of the dye, such as photon yield and switching characteristics, are critical for the quality of dSTORM imaging. nih.gov

Atto dyes are recognized for their utility in dSTORM. tdblabs.seatto-tec.com While specific studies focusing solely on Atto Thio12 maleimide in dSTORM are limited, related Atto dyes like ATTO 565 and ATTO 647N have demonstrated their suitability for this technique. aatbio.comnih.gov Given that Atto Thio12 possesses high photostability and a strong absorption, it is a promising candidate for dSTORM applications. atto-tec.comatto-tec.comgenelink.com

Stimulated Emission Depletion (STED) Microscopy Integration

STED microscopy achieves super-resolution by using a second, red-shifted laser to de-excite fluorophores at the periphery of the excitation spot through stimulated emission, effectively narrowing the point-spread function. nih.gov Key requirements for STED dyes include high photostability to withstand the high laser powers used and a fluorescence lifetime that allows for efficient stimulated emission.

Structured Illumination Microscopy (SIM) Performance

SIM is a super-resolution technique that illuminates the sample with a patterned light, creating moiré fringes that contain high-frequency spatial information. nih.gov By acquiring images with different pattern orientations and phases, a super-resolved image can be computationally reconstructed. SIM requires bright and photostable fluorophores to obtain high-quality raw images.

Atto dyes, in general, are well-suited for SIM due to their brightness and stability. atto-tec.com The high fluorescence quantum yield and photostability of many Atto dyes make them excellent candidates for SIM applications, which benefit from a high signal-to-noise ratio. tdblabs.seaatbio.com

Single-Molecule Detection and Advanced Imaging

This compound's high extinction coefficient and fluorescence quantum yield make it suitable for high-sensitivity applications, including single-molecule detection (SMD). atto-tec.comatto-tec.comfunakoshi.co.jp SMD is a powerful technique that allows for the observation of individual molecules, providing insights into molecular interactions and dynamics without the averaging effects of ensemble measurements. The brightness and photostability of Atto dyes are critical for the prolonged observation times often required in single-molecule studies. funakoshi.co.jp

Furthermore, the significant triplet state yield of Atto Thio12 is a notable characteristic. atto-tec.comatto-tec.comsigmaaldrich.com While often considered a pathway for photobleaching, the triplet state can be exploited in advanced imaging techniques like transient state (TRAST) microscopy to probe the local environment of the fluorophore, such as oxygen concentration. atto-tec.com A study in 2019 highlighted Atto Thio12 as a highly efficient sensitizer (B1316253) for photo-CIDNP (Chemically Induced Dynamic Nuclear Polarization), a technique that enhances NMR signals, demonstrating its utility in fluorescence microscopy with enhanced polarization. nih.govresearchgate.net

Flow Cytometry (FACS) and Fluorescence In Situ Hybridization (FISH) Methodologies

Flow cytometry and FISH are widely used techniques in cell biology that rely on fluorescent labeling.

Flow Cytometry (FACS): In flow cytometry, cells are passed one by one through a laser beam, and the scattered and fluorescent light is detected. Bright and spectrally well-defined fluorophores are essential for distinguishing cell populations. Atto dyes, with their strong absorption and high fluorescence, are generally applicable to flow cytometry. tdblabs.sesigmaaldrich.com Related Atto dyes are noted for their compatibility with FACS. aatbio.comaatbio.com

Fluorescence In Situ Hybridization (FISH): FISH is a technique used to visualize the location of specific DNA or RNA sequences within a cell or tissue. The brightness and photostability of the fluorescent probe are crucial for detecting the hybridization signal. Atto dyes are frequently used for labeling oligonucleotides for FISH analysis due to their excellent photostability and brightness, which is particularly important for detecting low-abundance targets. genelink.comsigmaaldrich.comgenelink.com The maleimide derivative of Atto Thio12 can be used to label thiol-modified oligonucleotides for such applications. aatbio.com

Photophysical Properties of Atto Thio12

The utility of a fluorophore in various microscopy techniques is determined by its photophysical properties.

PropertyValueSource(s)
Excitation Maximum (λex)579 nm sigmaaldrich.com
Emission Maximum (λfl)609 nm sigmaaldrich.com
Molar Extinction Coefficient (εmax)110,000 M⁻¹cm⁻¹ sigmaaldrich.comarizona.edu
Fluorescence Quantum Yield (ηfl)15% (in water) sigmaaldrich.com
Fluorescence Lifetime (τfl)2.0 ns (in water) sigmaaldrich.comarizona.edu
Reactive GroupMaleimide atto-tec.comatto-tec.com
Net Charge (post-conjugation)+1 atto-tec.comatto-tec.comsigmaaldrich.com

Advanced Theoretical and Computational Investigations

Density Functional Theory (DFT) for Triplet State Property Prediction

Density Functional Theory (DFT) has been instrumental in predicting and rationalizing the properties of the photoexcited triplet state of Atto Thio12. researchgate.netresearchgate.netmdpi.com The triplet state is critical for applications such as photosensitization and light-induced pulsed dipolar spectroscopy. mdpi.comrsc.org Key properties of the triplet state include its lifetime and the zero-field splitting (ZFS) parameters, D and E, which describe the magnetic interaction between the two unpaired electrons in the absence of an external magnetic field. researchgate.net

Research employing transient electron paramagnetic resonance (EPR) spectroscopy has determined the ZFS parameters for Atto Thio12 and compared them with other common triplet photosensitizers like Rose Bengal and Erythrosin B. researchgate.net These experimental findings were rationalized using DFT calculations, which provided a theoretical basis for the observed differences in the electronic structure of the triplet state wavefunctions. researchgate.net Specifically, calculations confirmed that Atto Thio12 possesses significantly smaller D and E values compared to the halogenated fluorescein (B123965) dyes. researchgate.net This characteristic is advantageous in certain EPR applications, as it influences the spectral bandwidth and spin polarization. Thioxanthene-based chromophores, such as Atto Thio12, have been proposed as photoswitchable triplet labels based on this combined spectroscopic characterization and DFT calculations. researchgate.netresearchgate.netmdpi.com The high yield of triplet formation is a characteristic feature of the Atto Thio12 label. atto-tec.comsigmaaldrich.comatto-tec.com

Table 1: Comparison of Zero-Field Splitting (ZFS) Parameters This table presents experimentally determined ZFS parameters for different photosensitizers, with findings rationalized by DFT calculations as mentioned in the text.

CompoundD value (MHz)E value (MHz)
Atto Thio12 Smaller valueSmaller value
Rose Bengal Larger valueLarger value
Erythrosin B Larger valueLarger value
Source: Based on comparative findings in research literature. researchgate.net

In Silico Modeling for Spin Label Design and Positional Analysis

The utility of Atto Thio12 maleimide (B117702) as a spin label in advanced spectroscopic techniques, such as light-induced pulsed dipolar spectroscopy (LiPDS), is significantly enhanced by computational modeling. rsc.org In silico methods are employed for both the rational design of the spin label itself and for analyzing its position and orientation when conjugated to a biomolecule. rsc.org

For instance, an in silico rotamer library approach can aid in the design of new photoexcitable labels, including variations of the Atto Thio12 structure with different tethers. rsc.org This computational strategy helps predict the conformational space accessible to the label when attached to a specific site on a protein, which is crucial for the accurate interpretation of distance measurements. rsc.org

Furthermore, computational simulations are vital for analyzing experimental data from techniques like Laser-Induced Magnetic Dipole (LaserIMD) spectroscopy. rsc.orgresearchgate.net In studies involving proteins like thioredoxin, where Atto Thio12 maleimide is site-selectively attached via cysteine conjugation, simulations of the LaserIMD traces are performed. rsc.orgresearchgate.net These simulations, often using a point-dipole approximation with the reference point in the center of the chromophore, are essential for determining inter-spin distances and validating the experimental results against structural models like those from the Protein Data Bank (PDB). rsc.org Such positional analysis is fundamental for mapping molecular conformations and dynamics.

Theoretical Frameworks in Photo-CIDNP Mechanisms

Atto Thio12 has emerged as a highly promising and efficient photosensitizing dye for photochemically induced dynamic nuclear polarization (photo-CIDNP) experiments. researchgate.netnih.gov This hyperpolarization technique dramatically enhances the sensitivity of nuclear magnetic resonance (NMR) spectroscopy for studying biomolecules like proteins. researchgate.netnih.gov Theoretical frameworks are crucial for understanding the underlying mechanism of photo-CIDNP, which allows for the optimization of experimental conditions and the development of even better photosensitizers.

The fundamental mechanism of photo-CIDNP is explained by the radical pair mechanism (RPM). researchgate.netresearchgate.net The process begins with the photoexcitation of the sensitizer (B1316253) dye (Atto Thio12) to its triplet state. The excited dye then reacts with a target molecule, such as the amino acids tryptophan or tyrosine, to form a transient radical pair. researchgate.net According to the theoretical framework, coherent spin dynamics, governed by electron-electron and nuclear spin interactions within the radical pair, lead to a sorting of nuclear spin states during the pair's formation and subsequent recombination. researchgate.net This spin-sorting process results in a non-Boltzmann distribution of nuclear spin populations in the target molecule, which is observed as a significant enhancement of its NMR signal. researchgate.net

Studies have shown that Atto Thio12 can produce a 2- to 3-fold greater polarization enhancement compared to established sensitizers like flavin mononucleotide or fluorescein, marking it as a superior dye for these applications. researchgate.netnih.gov The exploration of its derivatives and related chemical structures, guided by the theoretical understanding of the photo-CIDNP effect, aims to elucidate the key molecular features that lead to high hyperpolarization efficiency. atto-tec.com

Table 2: Comparative Photo-CIDNP Enhancement This table shows the relative signal-to-noise enhancement (SNE) for different photosensitizers used in photo-CIDNP experiments with amino acids like tryptophan and tyrosine.

PhotosensitizerRelative Enhancement Factor
Atto Thio12 ~2–3x
Flavin Mononucleotide 1x (Baseline)
Bipyridyl 1x (Baseline)
Fluorescein 1x (Baseline)
Source: Based on findings from comparative studies. researchgate.netnih.gov

Comparative Analyses and Future Research Directions

Comparative Performance with Alternative Spin Labels and Fluorophores

Atto Thio12 maleimide (B117702) is a moderately hydrophilic, cationic dye belonging to the rhodamine family. sigmaaldrich.comatto-tec.comatto-tec.com A defining characteristic of this label is its high triplet formation yield, making it particularly valuable for advanced spectroscopic applications. genelink.comatto-tec.comatto-tec.com

In the realm of pulsed electron paramagnetic resonance (EPR) spectroscopy, particularly in techniques like light-induced pulsed dipolar spectroscopy (LiPDS), Atto Thio12 has demonstrated notable performance. mdpi.comresearchgate.net LiPDS methods, such as Laser-Induced Magnetic Dipole (LaserIMD) spectroscopy and Light-Induced Double Electron-Electron Resonance (LiDEER), utilize photo-excitable spin labels to measure distances within biomolecules. mdpi.comrsc.orgacs.orgacs.org

Studies have benchmarked Atto Thio12 against other photoswitchable triplet labels, including halogenated fluorescein (B123965) derivatives like Eosin Y and Rose Bengal. mdpi.comresearchgate.netrsc.org In LaserIMD experiments on the oxidoreductase thioredoxin, Atto Thio12 exhibited a significant modulation depth of approximately 30%. rsc.orgresearchgate.net This performance was on par with or even exceeded that of established labels like porphyrin-nitroxide pairs, which typically show modulation depths between 15% and 34%. rsc.org The chemical modification to introduce the maleimide group appears to have a limited effect on the triplet state parameters of the dye. researchgate.net

While traditional nitroxide spin labels are widely used in DEER spectroscopy for measuring distances in the range of 1.5 to 8 nm, photo-excitable labels like Atto Thio12 offer an alternative approach, expanding the toolkit for structural biology. mdpi.com

Table 1: Comparative Performance in LaserIMD Spectroscopy
Spin LabelModulation Depth (%)Mean Distance (nm)Reference
Atto Thio12~303.2 - 3.8 rsc.orgresearchgate.net
Rose Bengal~203.2 - 3.8 rsc.org
Eosin Y~203.2 - 3.8 rsc.org
Porphyrin-Nitroxide Pairs15 - 34N/A rsc.org

Atto Thio12 has been identified as a highly efficient sensitizer (B1316253) for photochemically induced dynamic nuclear polarization (photo-CIDNP). nih.govresearchgate.net This technique enhances the sensitivity of nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netnih.gov When compared to established sensitizers such as flavin mononucleotide, bipyridyl, and fluorescein, Atto Thio12 demonstrated a 2-3 fold enhancement in polarization for the amino acids tyrosine and tryptophan. nih.govresearchgate.net This superior performance makes it a promising candidate for biological NMR studies. nih.gov The discovery of Atto Thio12's efficiency was facilitated by the use of affordable continuous-wave diode lasers, highlighting its accessibility for broader research applications. researchgate.net

The ATTO family of dyes, in general, is known for excellent photostability and brightness, particularly in the red spectral region. genelink.comatto-tec.com They possess rigid structures that prevent cis-trans isomerization, leading to optical properties that are largely independent of solvent and temperature. genelink.com Specifically, dyes like ATTO 633, ATTO 647N, and ATTO 655 have shown up to 100 times greater longevity against ozone exposure compared to cyanine (B1664457) dyes like Cy5 and Alexa Fluor 647. genelink.com While direct comparative data for Atto Thio12 maleimide's photostability against a wide range of other labels under identical, rigorous conditions is specific, the general characteristics of ATTO dyes suggest a high degree of resilience. genelink.comatto-tec.comsigmaaldrich.com This is a crucial advantage in applications requiring prolonged or high-intensity irradiation, such as single-molecule detection and microarray analysis. genelink.comatto-tec.com

Methodological Synergies with Complementary Biophysical Techniques

The unique properties of this compound allow for powerful synergistic applications with other biophysical methods. Its utility as both a fluorescent marker and a photo-excitable spin label opens up possibilities for correlative studies. For instance, its application in Light-Induced Triplet-Triplet Electron Resonance (LITTER) spectroscopy, which measures the interaction between two photoexcited triplet states, could be combined with Förster Resonance Energy Transfer (FRET) studies. atto-tec.comacs.org This would allow researchers to exploit the complementary nature of these two techniques to gain a more comprehensive understanding of molecular structures and dynamics. acs.org

Furthermore, the ability to attach this compound to specific sites on biomolecules via thiol-maleimide chemistry, often in conjunction with other labeling strategies like click chemistry for orthogonal labeling, allows for the creation of well-defined systems for complex biophysical experiments. mdpi.comresearchgate.netrsc.orgresearchgate.net

Emerging Research Avenues and Untapped Potential in Chemical Biology

The demonstrated utility of this compound in advanced spectroscopy suggests several promising avenues for future research. The development of new photoswitchable spin labels for LiPDS remains an active area of investigation, and Atto Thio12 is a key player in this field. mdpi.comresearchgate.net Its application in studying the structure and dynamics of biomacromolecules that are challenging to investigate with other methods, such as large or non-crystalline proteins, is a significant area of potential growth. rsc.org

Q & A

Q. What validation methods confirm the specificity of this compound labeling in complex biological samples?

  • Methodological Answer :
  • Competitive inhibition : Pre-incubate samples with excess unlabeled maleimide (e.g., N-ethylmaleimide) to block binding sites.
  • Mass spectrometry : Identify labeled peptides via tryptic digest and fragmentation analysis.
  • Negative controls : Use cysteine-deficient mutants or thiol-blocking reagents (e.g., iodoacetamide) .

Experimental Design Considerations

Q. How to design controls for experiments using this compound in redox-sensitive environments?

  • Methodological Answer :
  • Reduction controls : Include dithiothreitol (DTT)-treated samples to verify thiol accessibility.
  • Oxidation controls : Use diamide or H2O2 to mimic oxidative stress conditions.
  • Kinetic profiling : Measure labeling rates under varying redox potentials .

Q. What methodologies ensure reproducibility in maleimide-based labeling across research groups?

  • Methodological Answer :
  • Standardized protocols : Adopt published buffer conditions and reaction times.
  • Inter-lab calibration : Share reference samples (e.g., pre-labeled BSA) for cross-validation.
  • Open data : Publish raw absorbance/fluorescence spectra and purification chromatograms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.